N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide
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Description
Synthesis Analysis
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide involves several steps, starting from basic chemical precursors. While specific synthesis steps for this compound were not directly found, analogous processes involve the reaction of benzoic acid derivatives with amines and subsequent modification to introduce the trifluoromethyl group. Techniques such as condensation reactions are common in synthesizing similar benzamide derivatives (Wang et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, provides insights into the crystalline structure and electronic properties of benzamide derivatives. For example, a related molecule demonstrated crystallization in a triclinic system, with calculated lattice constants and molecular geometry validated by DFT at the B3LYP level (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide may include its participation as a substrate in various organic transformations. This can involve nucleophilic substitution reactions, given the presence of the amide functional group, which could be targeted by various nucleophiles. The introduction of deuterium and tritium into related compounds has been explored, indicating potential for labeling and tracing studies (Shevchenko et al., 2014).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Polymorphism, as observed in related compounds, can significantly affect these properties, influencing bioavailability and stability (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide are influenced by its functional groups. The methoxy and trifluoromethyl groups can affect electron distribution within the molecule, impacting its reactivity and interaction with biological targets. Studies on related molecules highlight their potential for interaction with biological enzymes, suggesting avenues for further research into their chemical behavior and reactivity (Abbasi et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-23-13-8-6-12(7-9-13)10-11-21-16(22)14-4-2-3-5-15(14)17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDAXAMSWOGQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide |
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